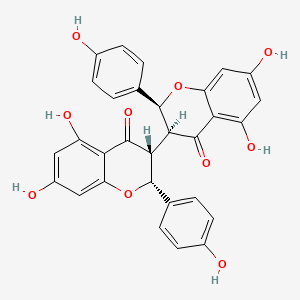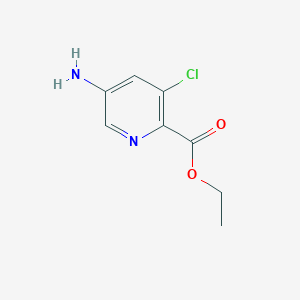
6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a solid compound . It is also referred to as heliamine and is an alkaloid isolated from the Mexican cereoid, Backebergia militaris .
Synthesis Analysis
This compound can be synthesized using various methods. One such method involves the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . Another study describes the synthesis of a novel structure of an anticonvulsant agent using GYKI52466, a potent anticonvulsant agent, as the lead molecule .Molecular Structure Analysis
The molecular structure of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is complex and involves various functional groups . The core structure is a tetrahydroisoquinoline, which is a type of isoquinoline .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can be used as a starting material for the synthesis of more complex isoquinolines . It can also undergo aminomethylation reactions .Physical And Chemical Properties Analysis
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a solid . Its melting point is between 249.0-258.0°C .Applications De Recherche Scientifique
Anticancer Properties
6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline exhibits promising anticancer effects. Researchers have investigated its ability to inhibit tumor growth and metastasis. Mechanistically, it may interfere with cell cycle progression, induce apoptosis, or modulate key signaling pathways involved in cancer development .
Neuroprotective Effects
Studies suggest that this compound possesses neuroprotective properties. It may enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation. Researchers explore its potential in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s .
P-glycoprotein Inhibition
6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been investigated as reversal agents against P-glycoprotein-mediated multidrug resistance. These compounds could enhance the efficacy of chemotherapy by inhibiting drug efflux pumps in cancer cells .
Analgesic and Anti-Inflammatory Activities
The isoquinoline scaffold has been associated with analgesic and anti-inflammatory effects. Researchers explore whether 6,8-dimethoxy derivatives exhibit similar properties. These compounds may modulate pain perception and inflammation pathways .
Cardiovascular Applications
Some studies indicate that 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives possess vasodilatory effects. Researchers investigate their potential in managing hypertension, improving blood flow, and preventing cardiovascular diseases .
Chemical Synthesis and Medicinal Chemistry
Beyond biological applications, chemists utilize 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline as a building block for synthesizing novel compounds. Its unique structure allows for diverse modifications, making it valuable in medicinal chemistry research .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, a derivative of tetrahydroisoquinoline (THIQ), has been found to have a wide range of biological activities Thiq derivatives have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that thiq derivatives interact with their targets to exert their effects . For instance, some THIQ analogs have been found to inhibit HIV-1 reverse transcriptase .
Biochemical Pathways
Thiq derivatives have been reported to affect various biochemical pathways related to their biological activities . For example, one study found that a THIQ derivative attenuated hepatocellular carcinoma in rats with NMR-based metabolic perturbations .
Pharmacokinetics
One study found that a thiq derivative showed a good plasma drug concentration after oral administration .
Result of Action
Thiq derivatives have been reported to have various effects, such as antiproliferative action on hepatocellular carcinoma and inhibition of HIV-1 reverse transcriptase .
Propriétés
IUPAC Name |
6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-9-5-8-3-4-12-7-10(8)11(6-9)14-2/h5-6,12H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFBBEUUDCYVCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNCC2)C(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651930 | |
| Record name | 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
88207-92-5 | |
| Record name | 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1,4-Bis[(E)-4-[bis(4-methoxyphenyl)amino]styryl]benzene](/img/structure/B3030151.png)
